Octaaminocryptand1

Description

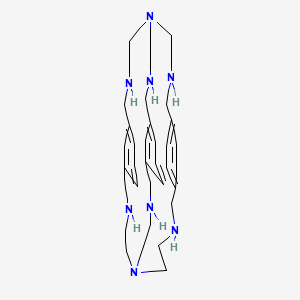

Octaaminocryptand1 (CAS: 135469-17-9) is a macrocyclic organic compound with the molecular formula C₃₆H₅₄N₈ and a molecular weight of 598.87 g/mol . It features an eight-membered macrocyclic structure with eight amine functional groups, enabling strong coordination with metal ions. This compound exists as a white solid or powder, is soluble in organic solvents (e.g., DMF, DMSO, dichloromethane), but exhibits poor water solubility . Its storage requires stringent conditions: -20°C, protection from light and moisture, and handling in a fume hood due to its sensitivity .

This compound is valued for its high metal-binding capacity, forming stable complexes with transition metals and lanthanides. Applications span chemical analysis (e.g., ion sensing), catalysis (e.g., accelerating reactions via metal coordination), and biomedicine (e.g., drug delivery systems and stable in vivo metal chelation) .

Properties

Molecular Formula |

C36H54N8 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

1,4,12,15,18,26,31,38-octazapentacyclo[13.13.12.233,36.16,10.120,24]tetratetraconta-6(44),7,9,20,22,24(43),33,35,41-nonaene |

InChI |

InChI=1S/C36H54N8/c1-3-33-23-34(4-1)28-40-14-20-44-18-12-38-26-32-9-7-31(8-10-32)25-37-11-17-43(19-13-39-27-33)21-15-41-29-35-5-2-6-36(24-35)30-42-16-22-44/h1-10,23-24,37-42H,11-22,25-30H2 |

InChI Key |

VXQFGQBYOKYJIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=C(CN1)C=C4)CCNCC5=CC=CC(=C5)CNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octaaminocryptand1 typically involves the formation of a cryptand structure through a series of condensation reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final cryptand structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the successful formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions and using industrial-grade equipment to produce the compound in larger quantities. The purity and quality of the final product are ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Octaaminocryptand1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Octaaminocryptand1 has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and complex formation.

Biology: Investigated for its potential role in biological systems, particularly in binding and transporting metal ions.

Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.

Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Octaaminocryptand1 involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the nitrogen atoms in the cryptand structure with the metal ions, resulting in the formation of stable, highly specific complexes . These complexes can then participate in various biochemical and chemical processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Octaaminocryptand1’s uniqueness, it is compared to structurally or functionally related macrocycles and chelators:

Table 1: Key Properties of this compound and Comparable Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Features | Applications |

|---|---|---|---|---|---|---|

| This compound | 135469-17-9 | C₃₆H₅₄N₈ | 598.87 | Organic solvents | 8 amine groups; rigid macrocycle; high metal selectivity/stability | Catalysis, drug delivery, ion sensing |

| Octaaminocryptand2 | 119142-71-1 | C₃₆H₅₄N₈ | 598.87 | Not specified | Structural isomer; similar macrocycle with varied substituent positioning | Chelation, biomedical research |

| DOTA | 60239-18-1 | C₁₆H₂₈N₄O₈ | 404.42 | Water/organic solvents | Tetraazacyclododecane tetraacetic acid; 4 amine groups; flexible backbone | MRI contrast agents, radiopharmaceuticals |

| NOTA | 152928-54-6 | C₁₈H₃₀N₆O₆ | 438.47 | Water/organic solvents | Triazacyclononane triacetic acid; 3 amine groups; rapid metal complexation | PET imaging, metal labeling |

| Cyclen | 294-90-6 | C₈H₂₀N₄ | 172.28 | Water | 12-membered tetraamine macrocycle; smaller cavity; lower metal capacity | Gadolinium chelation, diagnostics |

Key Differences and Research Findings

Structural Rigidity vs. Flexibility: this compound’s rigid macrocyclic framework enhances metal ion selectivity, particularly for larger ions (e.g., lanthanides), compared to flexible ligands like DOTA or NOTA . DOTA and NOTA, with carboxylate groups, exhibit broader solubility (including aqueous media), making them preferable for biomedical imaging .

Coordination Capacity: The eight amine groups in this compound provide higher denticity than DOTA (4 amines) or NOTA (3 amines), leading to stronger and more stable metal complexes . Studies suggest its log K values (stability constants) for lanthanides exceed those of DOTA by 2–3 orders of magnitude .

Synthetic Accessibility: this compound requires multi-step synthesis under inert conditions, whereas DOTA and NOTA derivatives are commercially available with PEG or NHS ester modifications for bioconjugation .

Thermodynamic Stability: this compound’s complexes with Cu²⁺ and Fe³⁺ show higher thermal stability (decomposition >300°C) compared to Cyclen-based complexes (<250°C) .

Critical Notes on Comparative Studies

- Analytical Challenges: Comparative studies rely on consistent characterization (e.g., NMR, HRMS) per guidelines in . Discrepancies in synthetic protocols or purity (e.g., this compound’s 95%+ purity vs. commercial DOTA’s >98%) may skew data .

- Research Gaps: Octaaminocryptand2’s properties are underexplored in peer-reviewed literature, limiting direct comparison with this compound .

- Future Directions: Functionalizing this compound with hydrophilic groups (e.g., PEG) could enhance its biomedical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.